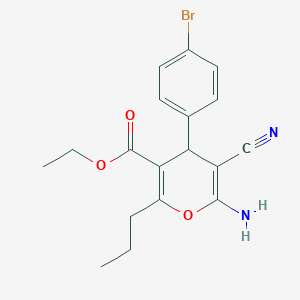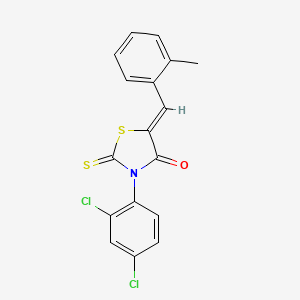
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities, making it an attractive candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it could be used to treat inflammatory diseases such as arthritis. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating that it could be used as a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. In addition, its potential applications in the field of medicinal chemistry make it an attractive candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop new therapies based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 1. One area of interest is the development of new drugs based on this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, particularly for the treatment of inflammatory diseases and cancer. Another area of research could focus on elucidating the exact mechanism of action of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which could lead to the development of more targeted therapies. Finally, further studies could investigate the potential side effects and toxicity of this ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, which would be important for its eventual use as a drug.
Synthesemethoden
Compound 1 can be synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 4-bromo-2-cyano-3-phenylacrylate. This intermediate is then reacted with 2-propyl-1,3-dioxolane-4-methanol and ammonium acetate to yield ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate. This method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs. In addition, it has been shown to inhibit the activity of certain enzymes, which could lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVLDLJOAYSXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)

![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)